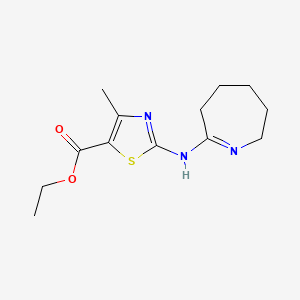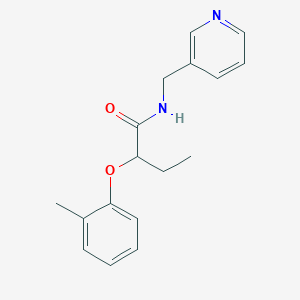![molecular formula C13H11ClN2O3S B5029700 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide](/img/structure/B5029700.png)
3-{[(3-chlorophenyl)amino]sulfonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(3-chlorophenyl)amino]sulfonyl}benzamide, also known as CPASB, is a compound that has been extensively studied for its potential therapeutic applications. CPASB is a sulfonamide derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
作用機序
The mechanism of action of 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development.
Biochemical and Physiological Effects
3-{[(3-chlorophenyl)amino]sulfonyl}benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory disorders. 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide is its wide range of biological activities, which makes it a potential treatment for multiple diseases. 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide is also relatively easy to synthesize, which makes it accessible for research purposes. One limitation of 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide is its potential toxicity, which requires careful dosing and monitoring in animal models. Additionally, 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide. One direction is to further investigate its anti-inflammatory and analgesic properties, particularly in the context of arthritis and other inflammatory disorders. Another direction is to investigate its anti-cancer properties, particularly in the context of specific types of cancer. Additionally, further research is needed to determine the safety and efficacy of 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide in humans, which could lead to its development as a potential therapeutic agent.
合成法
3-{[(3-chlorophenyl)amino]sulfonyl}benzamide can be synthesized using a variety of methods, including the reaction of 3-chloroaniline with benzenesulfonyl chloride in the presence of a base. The resulting product is then subjected to further reactions to yield 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide. Other methods include the reaction of 3-chloroaniline with benzoyl chloride followed by sulfonation, or the reaction of 3-chlorobenzenesulfonamide with benzoyl chloride.
科学的研究の応用
3-{[(3-chlorophenyl)amino]sulfonyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis and other inflammatory disorders. 3-{[(3-chlorophenyl)amino]sulfonyl}benzamide has also been shown to have anti-cancer properties, making it a potential treatment for various types of cancer.
特性
IUPAC Name |
3-[(3-chlorophenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c14-10-4-2-5-11(8-10)16-20(18,19)12-6-1-3-9(7-12)13(15)17/h1-8,16H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCBEBKRSLUHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5029643.png)
![1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5029647.png)

![ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5029657.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B5029662.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B5029670.png)

![1-{1-[(3-bromophenyl)amino]butyl}-2,5-pyrrolidinedione](/img/structure/B5029695.png)
![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5029704.png)
![4-chloro-N-[oxido(diphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5029715.png)
![4-tert-butyl-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5029718.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]isonicotinamide](/img/structure/B5029723.png)